3-bromocycloocta-1,5-diene

Description

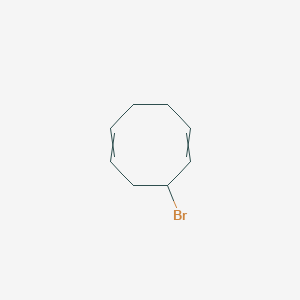

3-Bromocycloocta-1,5-diene (3-bromoCOD, CAS 23346-40-9) is a brominated cyclic diene with the molecular formula C₈H₁₁Br and a molecular weight of 187.077 g/mol . Its structure features a conjugated diene system (1,5-diene) with a bromine substituent at the C3 position, which enhances its reactivity in substitution and cross-coupling reactions. This compound is pivotal in synthetic chemistry, particularly for functionalizing cyclooctadiene backbones. For instance, it serves as a precursor in the catalyst-free synthesis of N-methylpiperidinium-modified 1,5-cyclooctadiene (COD), a key component in anion exchange membranes (AEMs) with high ionic conductivity (159.35 mS cm⁻¹ at 80°C) and mechanical stability .

Properties

IUPAC Name |

3-bromocycloocta-1,5-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQKELZZZRWNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339496 | |

| Record name | 3-Bromo-1,5-cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23346-40-9 | |

| Record name | 3-Bromo-1,5-cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 3-Bromocycloocta-1,5-diene

Bromination of 1,5-Cyclooctadiene

The primary and most common method for synthesizing this compound involves the bromination of 1,5-cyclooctadiene. This reaction typically proceeds via electrophilic addition of bromine or bromine equivalents to the diene, followed by elimination to yield the monobrominated product.

Procedure Using Bromine in Ether

- Bromine is first dissolved in an inert solvent such as 1,4-dioxane or diethyl ether at low temperatures (around –20 °C to –10 °C) to control the reaction rate and selectivity.

- The bromine solution is added dropwise to a solution of 1,5-cyclooctadiene in diethyl ether under vigorous stirring.

- The reaction mixture is maintained below 15 °C to avoid side reactions and over-bromination.

- After completion, the mixture is washed sequentially with saturated sodium thiosulfate (Na2S2O3) to quench excess bromine, sodium bicarbonate (NaHCO3) to neutralize acids, and brine to remove residual water.

- The organic layer is dried over sodium sulfate (Na2SO4), and solvents are removed under reduced pressure.

- The crude dibromide intermediate is purified by column chromatography.

Elimination to Yield this compound

- The dibromide intermediate is treated with a strong base such as potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at low temperature.

- The base induces elimination of one bromine atom, producing (1Z,5Z)-3-bromocycloocta-1,5-diene as a bright yellow oil.

- The product is isolated by chromatographic purification with typical yields around 60–65%.

Key Experimental Data from Reference:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2 in 1,4-dioxane/diethyl ether, –20 °C | Not specified | Controlled addition, low temp |

| Workup | Na2S2O3, NaHCO3, brine washes | — | Removes excess bromine and acids |

| Elimination | KOtBu in THF, –10 °C to room temp | 61.8 | Produces this compound |

| Purification | Column chromatography | — | Isolates pure product |

Radical Bromoallylation of Allenes (Alternative Route)

An alternative synthetic approach involves regioselective radical bromoallylation of allenes, which can lead to 2-bromo-substituted 1,5-dienes structurally related to this compound.

- The reaction uses a radical initiator such as azobisisobutyronitrile (AIBN) to generate bromine radicals.

- Bromine radicals add regioselectively to the central carbon of allenes, forming stable allyl radicals.

- These radicals undergo addition and β-fragmentation with allylbromides to yield bromo-substituted dienes.

- The resulting products can be further functionalized via palladium-catalyzed coupling reactions.

This method offers regioselectivity and functional group tolerance, although it is less commonly applied directly to cyclooctadiene derivatives.

Dehydrobromination of Tetrabromocyclooctane Derivatives

Another reported method involves the dehydrobromination of tetrabromocyclooctane isomers under strong basic conditions.

- Treatment of tetrabromocyclooctane with excess strong base results in elimination reactions.

- This process yields benzocyclobutene, styrene, and related products, but also can lead to cyclooctadiene derivatives depending on reaction conditions.

- The reaction is complex, with multiple products formed, and control over selectivity remains challenging.

This method is less direct and less efficient for preparing pure this compound but is mechanistically informative regarding bromine elimination in cyclic systems.

Mechanistic Insights and Reaction Control

- Bromination of 1,5-cyclooctadiene proceeds via electrophilic addition to the conjugated diene system, favoring formation of dibromides at allylic positions.

- Subsequent elimination with strong base selectively removes one bromine and a β-hydrogen to form the monobrominated diene.

- Temperature control during bromination and elimination is critical to avoid over-bromination or polymerization.

- Radical bromoallylation exploits the stability of allyl radicals to achieve regioselective bromine incorporation.

- Dehydrobromination of tetrabromocyclooctane involves multiple elimination steps and competing pathways, requiring careful reaction condition optimization.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination + Elimination | 1,5-Cyclooctadiene | Br2 in ether, KOtBu in THF, low temp | ~62 | Direct, well-established | Requires careful temp control |

| Radical Bromoallylation of Allenes | Allenes + allylbromides | AIBN, radical initiator, Pd-catalysis | High | Regioselective, versatile | Less direct for cyclooctadienes |

| Dehydrobromination of Tetrabromocyclooctane | Tetrabromocyclooctane isomers | Strong base, excess conditions | Variable | Mechanistic insight | Multiple side products, low selectivity |

Chemical Reactions Analysis

Types of Reactions: 3-Bromocycloocta-1,5-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with reagents like hydrogen (H2) or halogens (Cl2, Br2).

Elimination Reactions: The compound can undergo elimination reactions to form cyclooctatetraene under certain conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, often with a base to facilitate the reaction.

Addition Reactions: Conducted in the presence of catalysts such as palladium or nickel to enhance the reaction rate.

Elimination Reactions: Often require strong bases like potassium tert-butoxide (KOtBu) and elevated temperatures.

Major Products Formed:

Substitution Reactions: Products include cyclooctadiene derivatives with different functional groups replacing the bromine atom.

Addition Reactions: Products include saturated or partially saturated cyclooctadiene derivatives.

Elimination Reactions: The major product is cyclooctatetraene.

Scientific Research Applications

Chemical Properties and Reactivity

3-Bromocycloocta-1,5-diene is characterized by its diene functionality, which allows it to undergo various reactions such as:

- Diels-Alder Reactions : This compound can act as a diene in Diels-Alder cycloaddition reactions, which are pivotal for constructing cyclic compounds and complex organic molecules. The presence of the bromine atom enhances its reactivity towards electron-deficient dienophiles, facilitating the formation of various adducts .

- Polymerization : The diene structure also makes it suitable for polymerization processes. Such reactions can lead to the formation of polymers with specific properties that are useful in materials science .

Diels-Alder Reactions

The Diels-Alder reaction is one of the most significant applications of this compound. It allows for the formation of complex cyclic structures through the reaction with a variety of dienophiles. The following table summarizes some notable Diels-Alder adducts formed using this compound:

| Dienophile | Product Structure | Reference |

|---|---|---|

| Maleic anhydride | Cycloadduct with bromine | |

| Ethylene | Cyclohexene derivative | |

| Acrylonitrile | Nitrile-containing cyclic compound |

These reactions not only demonstrate the utility of this compound in synthesizing complex organic molecules but also highlight its potential in developing new materials.

Synthesis of Functionalized Compounds

This compound can be utilized to synthesize functionalized compounds that exhibit interesting biological activities. For instance, derivatives of this compound have been explored for their potential as pharmaceuticals due to their ability to interact with biological targets effectively.

Case Studies

Several case studies illustrate the practical applications of this compound in synthetic chemistry:

- Synthesis of Anticancer Agents : A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents through Diels-Alder reactions with various dienophiles. The resulting compounds showed promising activity against cancer cell lines .

- Development of Polymer Materials : Research focused on utilizing this compound in polymerization reactions to create materials with tailored properties for use in coatings and adhesives. The study highlighted how varying the reaction conditions could significantly influence the mechanical properties of the resulting polymers .

- Ligand Development : In organometallic chemistry, derivatives of this compound have been employed as ligands in catalytic cycles. These ligands enhance catalytic efficiency and selectivity in various transformations .

Mechanism of Action

The mechanism of action of 3-bromocycloocta-1,5-diene primarily involves its reactivity due to the presence of the bromine atom and the conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition and elimination reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of diverse organic molecules .

Comparison with Similar Compounds

Unsubstituted Cycloocta-1,5-diene (COD)

Molecular Formula: C₈H₁₂ | Molecular Weight: 108.181 g/mol COD is the parent compound of 3-bromoCOD, lacking the bromine substituent. It is widely used as a ligand in organometallic chemistry due to its ability to stabilize transition metals in low oxidation states. For example:

- Ruthenium Complexes : Dichloro(COD)ruthenium(II) polymer (CAS 50982-13-3) is employed in catalytic applications .

- Iridium Complexes : η⁴-COD ligands form stable complexes with iridium, such as (η⁴-COD)bis(1,3-dimethylimidazol-2-ylidene)iridium(I) iodide, used in coordination chemistry studies .

- Platinum Complexes : (COD)platinum(II) chloride (CAS 12080-32-9) exhibits a standard enthalpy of formation (ΔfH°solid) of -208.00 ± 11.00 kJ/mol .

Key Differences :

- The bromine in 3-bromoCOD introduces a reactive site for nucleophilic substitution (e.g., with piperidine in AEM synthesis ), whereas unsubstituted COD primarily undergoes coordination or hydrogenation reactions .

- COD’s lower molecular weight (108 vs. 187 g/mol) and non-polar nature make it more volatile and less polar than 3-bromoCOD.

Halogenated Linear Dienes: 5-Bromopenta-1,3-diene

Molecular Formula : C₅H₇Br | Molecular Weight : 147.013 g/mol

This linear brominated diene shares functional similarity with 3-bromoCOD but differs in structure and applications:

- Reactivity : The linear configuration allows for conjugation across the 1,3-diene system, favoring electrophilic addition. However, its synthetic utility is less documented compared to 3-bromoCOD.

- Applications: Limited to niche organic synthesis, whereas 3-bromoCOD is utilized in polymer chemistry and AEMs .

Metal Complexes of Brominated vs. Non-Brominated Dienes

Key Insight: Bromination of COD expands its utility beyond coordination chemistry into polymer functionalization, whereas non-brominated COD derivatives excel in catalysis and material stabilization.

Data Table: Comparative Analysis of Selected Compounds

Biological Activity

3-Bromocycloocta-1,5-diene is a halogenated cyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and features a bicyclic structure that includes a bromine atom. The presence of the bromine atom can influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that halogenated compounds can exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Antioxidant Activity : The antioxidant potential of similar compounds suggests that this compound may also possess the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Antimicrobial Studies

A study published in PubMed examined various brominated compounds for their antibacterial effects. While specific data on this compound was not detailed, related compounds demonstrated notable inhibitory effects against common pathogens such as Staphylococcus aureus and E. coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 mg/ml to 0.44 mg/ml for sensitive strains .

Antioxidant Activity Assessment

Research on structurally similar compounds has shown varying degrees of antioxidant activity. For instance, a study analyzed the antioxidant capabilities using DPPH and FRAP methods. Although specific results for this compound are not available, it is hypothesized that the bromine substituent could enhance its electron-donating ability, thereby improving its antioxidant potential .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromocycloocta-1,5-diene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via bromination of cycloocta-1,5-diene using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent polarity (e.g., CCl₄ vs. THF), temperature (0–25°C), and stoichiometry. For example, excess NBS may lead to over-bromination, reducing selectivity. Reaction monitoring via TLC or GC-MS is critical to optimize purity .

- Data Consideration : Thermal stability during synthesis is crucial, as cyclooctadiene derivatives can undergo ring-opening or dimerization at elevated temperatures .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish the brominated position via deshielding effects (e.g., ~δ 5.5 ppm for olefinic protons adjacent to Br).

- X-ray Crystallography : Resolves stereochemistry and confirms the 1,5-diene conformation, as demonstrated in rhodium complexes with cyclooctadiene ligands .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₈H₁₁Br, m/z ≈ 186.004) .

Q. What are the key thermodynamic properties of this compound, and how do they influence its reactivity?

- Methodological Answer : Thermodynamic parameters like Gibbs free energy (ΔG‡) and enthalpy (ΔH‡) for ring-opening or bromine migration can be derived from calorimetric studies. For example, cyclo-octa-1,5-diene derivatives exhibit exothermic ring-opening enthalpies (~−120 kJ/mol), which may be altered by bromine substitution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in cycloocta-1,5-diene?

- Methodological Answer : Regioselectivity is governed by radical stabilization during bromination. Computational studies (e.g., DFT) reveal that the allylic C3 position stabilizes bromine radicals through hyperconjugation, favoring 3-bromo product formation. Transition-state analysis (NICS, NBO) further confirms aromatic character in intermediates .

- Data Contradiction : Experimental yields may deviate from theoretical predictions due to solvent effects or competing pathways (e.g., 1,2-addition vs. 1,4-addition) .

Q. How does this compound behave in transition-metal-catalyzed reactions, and what ligand properties are critical?

- Methodological Answer : The compound acts as a η⁴-ligand in Rh(I) or Pd(II) complexes, where the diene’s electron-rich nature stabilizes low-valent metals. For example, in [Rh(COD)Cl]₂ (COD = cyclooctadiene), the ligand’s twist geometry (anticlockwise conformation) influences catalytic activity in hydrogenation .

- Experimental Design : Kinetic studies under varying pressures (H₂ or CO) and temperatures reveal ligand dissociation rates, impacting turnover frequency .

Q. What computational approaches are used to predict the reactivity of this compound in sigmatropic rearrangements?

- Methodological Answer : Ab initio DFT calculations (e.g., B3LYP/6-311G**) model transition states for Cope-like rearrangements. Key metrics include nucleus-independent chemical shift (NICS) for aromaticity and activation energies (ΔG‡ ≈ 25–30 kcal/mol for hexa-1,5-diene analogs) .

- Data Limitation : Bromine’s electronegativity may distort computational models compared to non-halogenated analogs, necessitating empirical validation .

Q. How do conflicting data on thermal degradation pathways of this compound arise, and how can they be reconciled?

- Methodological Answer : Discrepancies in decomposition products (e.g., HBr release vs. dimerization) stem from experimental conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.